A Comprehensive Technical Guide to the Physicochemical Characterization of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
A Comprehensive Technical Guide to the Physicochemical Characterization of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
Foreword
In the landscape of modern drug discovery, the journey from a novel chemical entity (NCE) to a viable clinical candidate is paved with rigorous scientific evaluation. Among the earliest and most critical stages of this journey is the comprehensive characterization of the molecule's fundamental physical and chemical properties. These properties are not merely data points; they are the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built.[1][2] A thorough understanding of a compound's physicochemical nature allows researchers to anticipate its behavior in biological systems, mitigate development risks, and make informed decisions that accelerate the path to clinical investigation.[3][4]
This guide provides an in-depth framework for the characterization of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one , a heterocyclic compound of interest. As specific experimental data for this molecule is not widely published, this document serves as both a technical guide to its theoretical properties and a practical manual outlining the essential experimental protocols required for its empirical validation. The methodologies described herein are grounded in established principles of pharmaceutical science and are designed to provide the robust, high-quality data required by researchers, scientists, and drug development professionals.
Molecular Identity and Structural Framework
The foundational step in characterizing any NCE is to establish its precise chemical identity. The subject of this guide, 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one, combines a substituted pyrazole ring with an amino-piperidinone scaffold, structural motifs that are of significant interest in medicinal chemistry.
Chemical Structure
The molecular structure is the primary determinant of a compound's properties.
Caption: 2D Structure of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one.
Calculated Molecular Properties
Fundamental molecular properties are calculated from the chemical structure and provide a baseline for all subsequent analyses.
| Property | Value | Source |
| IUPAC Name | 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one | - |
| Molecular Formula | C₁₀H₁₅N₅O | Calculated |
| Molecular Weight | 221.26 g/mol | Calculated |
| Exact Mass | 221.12766 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Calculated |
| Hydrogen Bond Donors | 1 (from the amino group) | Calculated |
| Hydrogen Bond Acceptors | 4 (3 from pyrazole N, 1 from carbonyl O) | Calculated |
Synthetic Context: A Plausible Pathway
While the specific synthesis of this molecule is not detailed in public literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. This provides context for potential starting materials and impurities. A likely approach involves the cyclocondensation of a suitably substituted hydrazine with a β-keto ester or equivalent to form the pyrazole ring, followed by coupling to the aminopiperidinone scaffold. For instance, ethylhydrazine could be reacted with a functionalized diketone to form the 1-ethyl-pyrazole precursor.[5][6][7] This precursor, bearing a reactive group, could then be coupled with 3-aminopiperidin-2-one. The synthesis of N-substituted piperidinones is also well-documented.[8][9][10] Understanding the synthetic route is crucial for identifying potential process-related impurities that could affect the final compound's physical properties.
Core Physicochemical Properties: Protocols and Rationale
The determination of a compound's melting point and solubility forms the cornerstone of its physicochemical profile. These parameters directly influence its purity, stability, formulation strategy, and oral bioavailability.[11][12][13]
Melting Point (Tm)
The melting point is a critical indicator of a crystalline solid's purity and identity. For a pure compound, the melting transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[14]
While the traditional capillary method provides a preliminary value, Differential Scanning Calorimetry (DSC) is the gold standard in the pharmaceutical industry. DSC offers higher precision and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus), which is invaluable for polymorphism screening and pre-formulation studies.[15][16][17][18]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered compound into a Tzero aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well above the expected melting point (e.g., 250°C).[17]
-
Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.[19]
Solubility
Solubility is arguably one of the most important physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect.[20] It is crucial to assess solubility in aqueous media (relevant to physiological conditions) and in organic solvents (relevant to processing and formulation).
It is essential to distinguish between kinetic and thermodynamic solubility.
-
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput screen used early in discovery to flag problematic compounds.[21][22]
-
Thermodynamic solubility is the true equilibrium solubility of the solid material in a solvent. It is a lower-throughput, more resource-intensive measurement critical for lead optimization and pre-formulation.[23]
-
System Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess of the solid compound to a known volume of each buffer in separate glass vials. The excess should be visually apparent.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The system is self-validating; samples are taken at multiple time points (e.g., 24h and 48h) to ensure the concentration has plateaued.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the compound's concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.
Caption: Workflow for Physicochemical Characterization of an NCE.
Structural Analysis and Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure and ensuring the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. Key expected signals include:
-
An ethyl group singlet (triplet and quartet).
-
Distinct signals for the two non-equivalent pyrazole ring protons.
-
A complex set of multiplets for the diastereotopic protons of the piperidinone ring.
-
A broad singlet for the amino (NH₂) protons.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Expected signals include:
-
A downfield signal for the carbonyl carbon (~170 ppm).
-
Signals corresponding to the carbons of the pyrazole and piperidinone rings.
-
Two signals for the ethyl group carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Expert Insight: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺).
-
Expected Results:
-
High-Resolution MS (HRMS): An ESI-HRMS analysis should show a prominent ion at m/z 222.1351, corresponding to the [M+H]⁺ adduct of the molecular formula C₁₀H₁₆N₅O⁺. This provides unambiguous confirmation of the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Common fragmentation pathways for N-heterocyclic compounds involve the cleavage of side chains and ring-opening mechanisms.[24][25][26][27] Expected fragments could arise from the loss of the ethyl group, cleavage of the piperidinone ring, or loss of the amino group.
-
Summary and Outlook
This guide has outlined the essential physicochemical properties and the standard methodologies required for the comprehensive characterization of 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one. By systematically applying the described protocols for determining identity, purity, melting point, and solubility, and by confirming the structure through NMR and MS, researchers can build a robust data package. This package is the foundation for all further drug development activities, including formulation, ADME/Tox screening, and in vivo efficacy studies. Adherence to these rigorous, self-validating protocols ensures the scientific integrity of the data and supports the confident progression of this novel chemical entity through the drug discovery pipeline.
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